![molecular formula C22H23N3O2 B4511634 N-(1-methyl-3-phenylpropyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B4511634.png)
N-(1-methyl-3-phenylpropyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide
Description
N-(1-methyl-3-phenylpropyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a compound that belongs to the quinazoline class of chemicals, known for their varied biological activities. These compounds have been the subject of extensive research due to their potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of quinazoline derivatives, including compounds similar to N-(1-methyl-3-phenylpropyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide, often involves multi-step chemical reactions. A common approach is the reaction of anthranilamides with levulinic acids, leading to the formation of tetrahydropyrroloquinazolinediones (Yamato & Takeuchi, 1982). Carbo[3+3] cyclocondensation reactions have also been employed for synthesizing related tetrahydropyrazoloquinazolines and tetrahydropyrazoloquinolines (Orlov & Sidorenko, 2012).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of nitrogen atoms within the quinazoline ring, contributing to their chemical reactivity and potential biological activity. Advanced techniques, such as X-ray crystallography, have been used to determine the polymorphic modifications and detailed structural configurations of similar compounds, revealing the significance of intermolecular interactions in their solid-state organization (Shishkina et al., 2018).
Chemical Reactions and Properties
Quinazoline compounds undergo various chemical reactions, including cycloaddition reactions, which have been utilized to synthesize annelated pyrrolo- and pyridazinoquinazoline derivatives. These reactions highlight the compounds' versatility in forming complex heterocyclic systems with potential for increased biological activity (Ghabrial & Gaber, 2003).
properties
IUPAC Name |
9-oxo-N-(4-phenylbutan-2-yl)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-15(9-10-16-6-3-2-4-7-16)23-21(26)17-11-12-18-19(14-17)24-20-8-5-13-25(20)22(18)27/h2-4,6-7,11-12,14-15H,5,8-10,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWMAPGZCXSZGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(aminocarbonyl)phenyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4511551.png)
![4-methyl-6-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4511563.png)
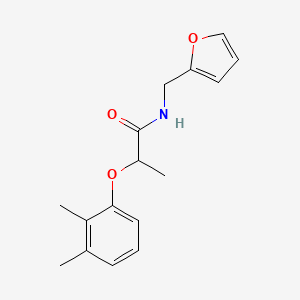
![2-(2,4-dichlorophenoxy)-N-[(3-methyl-5-isoxazolyl)methyl]acetamide](/img/structure/B4511579.png)
![4-(4-chlorophenyl)-1-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}-4-piperidinol](/img/structure/B4511584.png)

![N-[(2-methoxypyrimidin-5-yl)methyl]-N',N'-dimethyl-N-[(5-methyl-2-thienyl)methyl]ethane-1,2-diamine](/img/structure/B4511588.png)
![N-(4-fluorobenzyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B4511593.png)
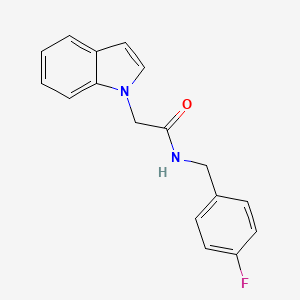
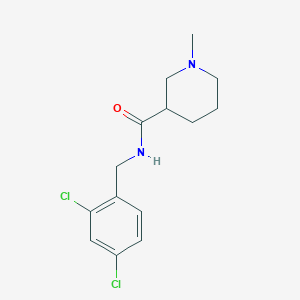
![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4511633.png)
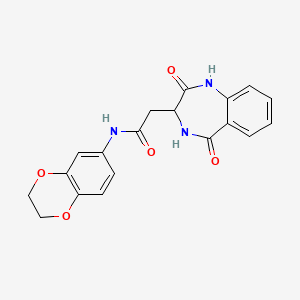
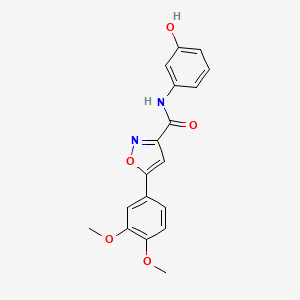
![N-(3-bromophenyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4511654.png)